molecular formula C9H11ClN2O2 B2729727 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 2060063-88-7

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B2729727
CAS No.: 2060063-88-7
M. Wt: 214.65
InChI Key: QMOSWZQUJDPRRE-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with a unique structure that includes a benzoxazole ring fused with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzoxazole ring. The aminoethyl group is introduced through a subsequent reaction with ethylamine under acidic conditions to yield the final product as a hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzoxazole ring or the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The benzoxazole ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is unique due to its specific combination of a benzoxazole ring and an aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(1-aminoethyl)-3H-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-5(10)6-2-3-7-8(4-6)13-9(12)11-7;/h2-5H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOSWZQUJDPRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-88-7
Record name 6-(1-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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